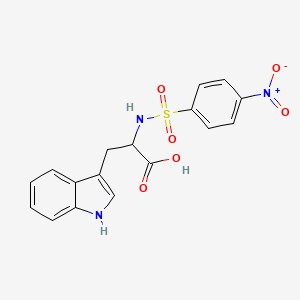

3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-2-[(4-nitrophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S/c21-17(22)16(9-11-10-18-15-4-2-1-3-14(11)15)19-27(25,26)13-7-5-12(6-8-13)20(23)24/h1-8,10,16,18-19H,9H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJXWLQWLLITGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Group: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

Sulfonamide Formation: The nitrobenzenesulfonamide group can be introduced by reacting the indole derivative with 4-nitrobenzenesulfonyl chloride under basic conditions.

Final Coupling: The final step involves coupling the indole derivative with a propanoic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of indole derivatives, including those similar to 3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid. These compounds have been shown to exhibit:

- Antioxidant Activity : They can mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- MAO-B Inhibition : Some indole derivatives act as selective inhibitors of monoamine oxidase B (MAO-B), which is implicated in the metabolism of neurotransmitters and the progression of neurodegenerative disorders .

Anticancer Potential

Indole-based compounds have also been investigated for their anticancer properties. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving:

- Cell Cycle Arrest : Indole compounds can interfere with the cell cycle, leading to the inhibition of tumor growth.

- Inhibition of Tumor Metastasis : Studies suggest that these compounds may inhibit the migration and invasion of cancer cells .

Case Study 1: Neuroprotection in Cell Models

A study evaluated the neuroprotective effects of various indole derivatives on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results indicated that compounds similar to this compound significantly reduced cell death and oxidative damage induced by hydrogen peroxide exposure. The protective mechanism was attributed to the enhancement of intracellular antioxidant defenses and inhibition of apoptotic pathways .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects of indole derivatives were assessed in various cancer cell lines. The findings revealed that these compounds could effectively reduce cell viability and induce apoptosis in breast cancer cells through modulation of signaling pathways associated with cell survival and proliferation. The study highlighted the potential for developing novel therapeutic agents based on these indole structures .

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, compounds with indole groups can interact with various enzymes and receptors in the body, potentially modulating their activity. The nitrobenzenesulfonamide group might also contribute to the compound’s biological activity by interacting with specific proteins or enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations in Sulfonamide Substitutents

- Ortho-nitro isomer: 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid () exhibits intramolecular π-π stacking between the indole and benzene rings, forming a U-shaped conformation. This contrasts with the para-nitro analog, where steric and electronic effects likely prevent similar stacking. The ortho-nitro derivative crystallizes in a tetragonal system with a 3D hydrogen-bonded network, while the para-toluenesulfonamido analog (monoclinic) adopts an extended Z-shape without π-π interactions .

Crystallographic and Conformational Insights

- Solvent effects: The ortho-nitro compound () contains disordered solvent (methanol/water), resolved via SQUEEZE refinement. In contrast, the para-nitro analog’s solvent interactions are uncharacterized, suggesting differences in stability or solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid, also known as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an indole moiety and a nitrobenzenesulfonamide group. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS, with a molecular weight of 389.38 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The indole ring can engage in π-π stacking and hydrogen bonding with biological macromolecules, which may enhance its binding affinity to specific receptors or enzymes. The nitro and sulfonamide groups contribute to the compound's reactivity and interaction with biological systems.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that related indole compounds can suppress tumor growth by modulating signaling pathways involved in cell survival and apoptosis .

Antimicrobial Activity

Sulfonamide-containing compounds are well-known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Research has demonstrated that similar compounds can inhibit the growth of a range of pathogenic bacteria by interfering with folate synthesis .

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective properties. Studies suggest that these compounds may protect neuronal cells from oxidative stress and neurotoxicity associated with neurodegenerative diseases. For example, indole-3-propionic acid (IPA), a related compound, has shown promise in mitigating oxidative damage in neuronal models .

Case Studies

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid to ensure high purity and yield?

- Methodological Answer : The synthesis involves recrystallization from methanol, which yields block-shaped crystals. However, solvent disorder (methanol/water) complicates structural analysis. To address this, the SQUEEZE algorithm in PLATON is used to exclude disordered solvent contributions during X-ray refinement. Key steps include:

- Slow evaporation for controlled crystal growth.

- Validation of solvent-accessible voids (877.8 ų per unit cell) via SQUEEZE.

- Rigorous refinement parameters (R factor = 0.067, data-to-parameter ratio = 16.5) to ensure accuracy .

Q. How is the stereochemistry at the propanoic acid carbon (C10) determined, and why is it crucial for biological activity?

- Methodological Answer : The (S)-configuration at C10 is confirmed via single-crystal X-ray diffraction (XRD), which reveals bond angles and torsion parameters consistent with the starting material. Stereochemical integrity is critical for intermolecular interactions (e.g., hydrogen bonding and π-π stacking) that influence bioactivity. Deviations in configuration may disrupt binding to biological targets, such as enzymes or receptors .

Q. What analytical techniques are essential for structural characterization of this compound?

- Methodological Answer :

- Single-crystal XRD : Resolves molecular conformation (U-shaped structure), intramolecular π-π stacking (centroid separations: 3.641–3.694 Å), and hydrogen-bonding networks (N–H⋯O, N–H⋯π).

- PLATON SQUEEZE : Removes solvent scattering effects from disordered methanol/water.

- Flack parameter analysis : Validates absolute stereochemistry (Flack parameter = 0.03) .

Advanced Research Questions

Q. What challenges arise in resolving solvent disorder in the crystal structure, and how are they addressed methodologically?

- Methodological Answer : The solvent (methanol/water) exhibits unresolvable positional and occupational disorder, leading to ambiguous electron density. Solutions include:

- SQUEEZE processing : Excludes solvent contributions, reducing noise in refinement (126 electron-units of scattering density removed).

- Hydrogen-bond analysis : Identifies solvent interactions (e.g., carboxyl O–H pointing into voids).

- Density functional theory (DFT) : Optional for modeling solvent positions in silico .

Q. How do molecular conformation and crystal packing differ between this compound and its structural analogues (e.g., 4-methyl or 4-ethoxy derivatives)?

- Methodological Answer :

- This compound : U-shaped conformation with parallel indole and benzene rings, enabling π-π stacking. Tetragonal symmetry (space group P4₁2₁2) with [100] and [010] hydrogen-bonded chains .

- Analogue (e.g., 4-methyl derivative) : Extended Z-shaped conformation lacking π-π stacking. Monoclinic symmetry (space group P2₁/c) with water-mediated hydrogen-bonded chains. Substituent steric effects (e.g., methyl vs. nitro groups) drive conformational divergence .

Q. How can contradictions in solvent-accessible volume calculations (SQUEEZE vs. experimental density) be reconciled during crystallographic refinement?

- Methodological Answer : Discrepancies arise because SQUEEZE excludes solvent from formula weight calculations. To reconcile:

- Compare experimental density (1.19 g/cm³) with SQUEEZE-adjusted values.

- Validate solvent content via thermogravimetric analysis (TGA) or elemental analysis.

- Report both values in crystallographic data .

Q. What strategies optimize reaction conditions for derivatives with enhanced bioactivity, leveraging the sulfonamide and indole pharmacophores?

- Methodological Answer :

- Sulfonamide modification : Replace nitro groups with electron-donating substituents (e.g., ethoxy) to modulate solubility and target affinity .

- Stereochemical control : Use chiral auxiliaries or enzymatic resolution to isolate active (S)-enantiomers.

- Structure-activity relationship (SAR) : Compare analogues (e.g., naphthalene-sulfonamide derivatives) to identify key interactions (e.g., anti-cancer activity linked to aromatic stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.